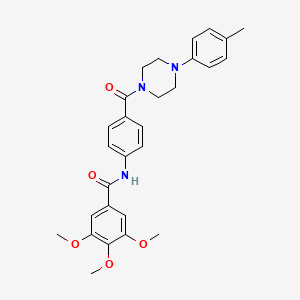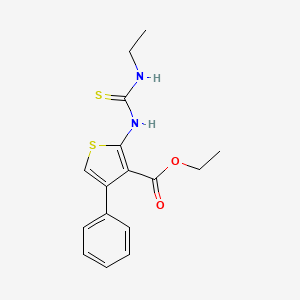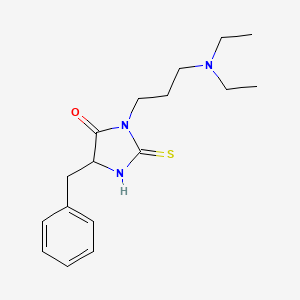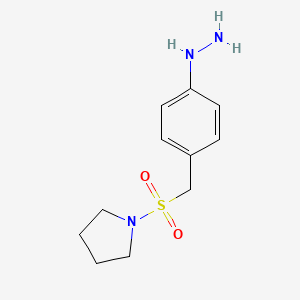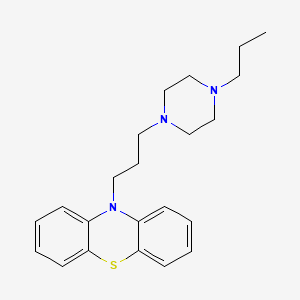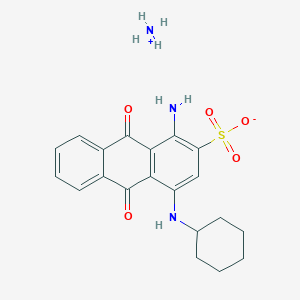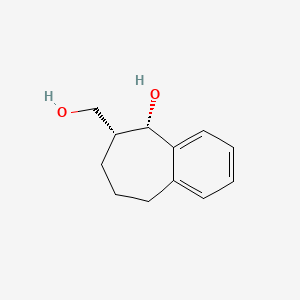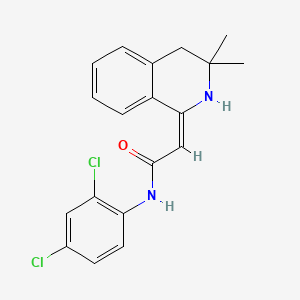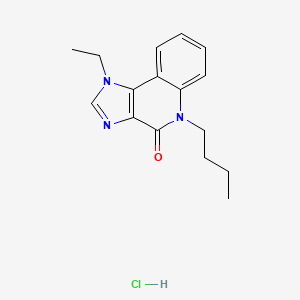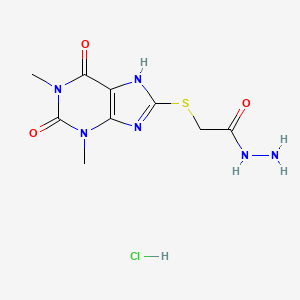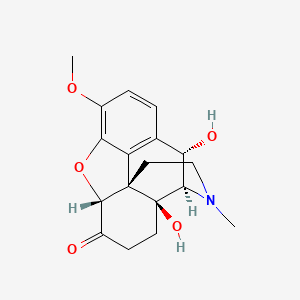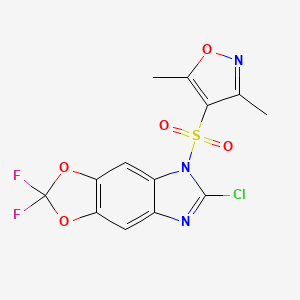
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole is a complex organic compound that features a combination of multiple functional groups, including a benzimidazole core, a piperazine ring, and an alkyne group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole typically involves multi-step organic synthesis. The process may start with the preparation of the benzimidazole core, followed by the introduction of the piperazine ring and the alkyne group. Common reagents used in these steps include strong acids or bases, coupling agents, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different functional groups.
Reduction: The benzimidazole core can be reduced under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group might yield carboxylic acids or ketones, while nucleophilic substitution on the piperazine ring could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in π-π interactions makes it a candidate for drug design and development.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and might have similar biological activities.
Piperazine derivatives: Compounds with a piperazine ring can have diverse pharmacological properties.
Alkyne-containing compounds: These compounds are known for their reactivity and potential in click chemistry.
Uniqueness
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential biological activities. Its structure provides opportunities for targeted modifications and applications in various fields.
Properties
CAS No. |
87233-60-1 |
|---|---|
Molecular Formula |
C46H56N8O14 |
Molecular Weight |
945.0 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-prop-2-ynoxyethyl)benzimidazole |
InChI |
InChI=1S/2C17H22N4O.3C4H4O4/c2*1-3-13-22-14-12-21-16-7-5-4-6-15(16)18-17(21)20-10-8-19(2)9-11-20;3*5-3(6)1-2-4(7)8/h2*1,4-7H,8-14H2,2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
InChI Key |
YJZCDCVYTLCPII-VQYXCCSOSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N2CCOCC#C.CN1CCN(CC1)C2=NC3=CC=CC=C3N2CCOCC#C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N2CCOCC#C.CN1CCN(CC1)C2=NC3=CC=CC=C3N2CCOCC#C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


